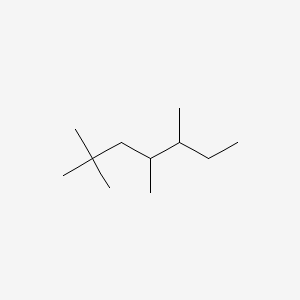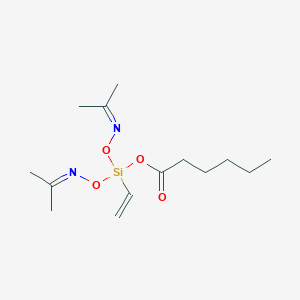
3,4-Dihexadecyl-2-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihexadecyl-2-hydroxybenzoic acid is a synthetic organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of two hexadecyl chains attached to the benzene ring, along with a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihexadecyl-2-hydroxybenzoic acid typically involves the esterification of 2-hydroxybenzoic acid with hexadecanol under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and chromatography, to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihexadecyl-2-hydroxybenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3,4-Dihexadecyl-2-ketobenzoic acid or 3,4-Dihexadecyl-2-carboxybenzoic acid.
Reduction: Formation of 3,4-Dihexadecyl-2-hydroxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3,4-Dihexadecyl-2-hydroxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dihexadecyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The long hexadecyl chains provide hydrophobic interactions, which can influence the compound’s solubility and membrane permeability. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its use in acne treatment and as a precursor to aspirin.
4-Hydroxybenzoic acid: Used in the production of parabens, which are preservatives in cosmetics and pharmaceuticals.
3,4-Dihydroxybenzoic acid (Protocatechuic acid): Found in green tea and known for its antioxidant properties.
Uniqueness
3,4-Dihexadecyl-2-hydroxybenzoic acid is unique due to the presence of two long hexadecyl chains, which impart distinct hydrophobic properties. This structural feature differentiates it from other hydroxybenzoic acids and contributes to its specific applications in various fields.
Properties
CAS No. |
61721-73-1 |
|---|---|
Molecular Formula |
C39H70O3 |
Molecular Weight |
587.0 g/mol |
IUPAC Name |
3,4-dihexadecyl-2-hydroxybenzoic acid |
InChI |
InChI=1S/C39H70O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-33-34-37(39(41)42)38(40)36(35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,40H,3-32H2,1-2H3,(H,41,42) |
InChI Key |
BNWFXQZOEPVNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1=C(C(=C(C=C1)C(=O)O)O)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-[4-(2-Chloroethoxy)phenyl]-2-[4-(2-methylbutyl)phenyl]diazene](/img/structure/B14548246.png)




![3,5,6,7-Tetraphenyl-1,2-diazabicyclo[3.2.0]hepta-2,6-diene](/img/structure/B14548296.png)


![4-{2-[(4-Chlorophenoxy)methyl]-1,3-thiazol-4-yl}aniline](/img/structure/B14548321.png)





